6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Overview
Description
The compound “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds are often studied for their potential medicinal properties .
Synthesis Analysis
While specific synthesis methods for “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” were not found, pyrazolo[3,4-d]pyrimidines are generally synthesized through various strategies . The methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” would be based on the pyrazolo[3,4-d]pyrimidine scaffold . Detailed structural analysis would require more specific information or computational chemistry tools .Chemical Reactions Analysis
The chemical reactions involving “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” would depend on its functional groups and reaction conditions. Pyrazolo[3,4-d]pyrimidines can participate in various chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” would depend on its molecular structure. Detailed analysis would require experimental data or computational chemistry tools .Scientific Research Applications
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Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
- Field : Organic Chemistry
- Application Summary : Pyrazolo[3,4-b]pyridines have been the object of increased attention of researchers for many decades due to their enormous biological potential combined with a broad synthetic scope . They have been the subject of numerous reviews analyzing various strategies for constructing the heterocyclic system and new approaches to synthetic methods .
- Methods : Substituted 5-aminopyrazoles are classic synthons in the construction of the pyrazolopyridine system. Syntheses employing them are widely represented by both traditional and microwave-assisted reactions for the preparation of pyrazolo[3,4-b]pyridines . 5-Aminopyrazoles under microwave irradiation react with diethyl 2-(ethoxymethylenene)-malonate to form derivatives .
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Cytotoxic Activities
- Field : Medicinal Chemistry
- Application Summary : Compounds similar to “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” have shown superior cytotoxic activities against certain cancer cell lines .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
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Microwave-assisted Synthesis
- Field : Organic Chemistry
- Application Summary : Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives has been gaining popularity due to its advantages over traditional synthesis methods .
- Methods : Substituted 5-aminopyrazoles, which are classic synthons in the construction of the pyrazolopyridine system, react with diethyl 2-(ethoxymethylenene)-malonate under microwave irradiation to form derivatives . These derivatives, when heated with POCl3, condense into pyrazolopyridines in high yields .
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Cytotoxic Activities Against Cancer Cell Lines
- Field : Medicinal Chemistry
- Application Summary : Some pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against certain cancer cell lines .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-4-3(2-8-11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOTVBXCUMNWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277266 | |
Record name | 6-Chloro-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | |
CAS RN |
5334-35-0 | |
Record name | 5334-35-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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